N-butyl-3-methyl-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-butyl-3-methyl-1-propyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions. The reaction can be carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-butyl-3-methyl-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
N-butyl-3-methyl-1-propyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-butyl-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 3-Amino-1-methyl-1H-pyrazole
- N-ethyl-1H-pyrazol-4-amine
Comparison: N-butyl-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-butyl-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C11H21N3/c1-4-6-7-12-11-9-14(8-5-2)13-10(11)3/h9,12H,4-8H2,1-3H3 |
InChI Key |
INHYCODQVRZUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CN(N=C1C)CCC |
Origin of Product |
United States |
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